(E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid
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Overview
Description
(E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid is an organic compound characterized by the presence of a cyano group, a methyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid typically involves the reaction of 3-cyano-1-methyl-1H-pyrazole with an appropriate acrylating agent under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of an acrylating agent like acryloyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
- Oxidation products include carboxylic acids and aldehydes.
- Reduction products include primary amines.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry: In organic synthesis, (E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid serves as a versatile building block for the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In materials science, it is investigated for its potential use in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which (E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyrazole ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- (E)-3-(3-Cyano-1H-pyrazol-4-yl)acrylic acid
- (E)-3-(3-Cyano-1-methyl-1H-pyrazol-5-yl)acrylic acid
- (E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)propanoic acid
Uniqueness: (E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid is unique due to the specific positioning of the cyano and methyl groups on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(3-cyano-1-methylpyrazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-5-6(2-3-8(12)13)7(4-9)10-11/h2-3,5H,1H3,(H,12,13)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWGMSZCKUNOLD-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#N)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C#N)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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